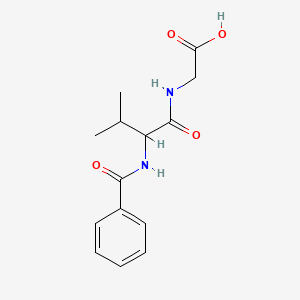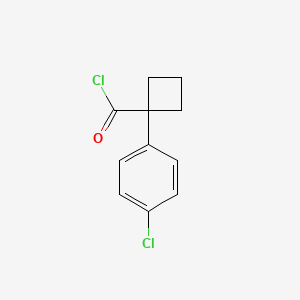
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is a synthetic compound used in various scientific experiments. It is also referred to as 1-(4-chlorophenyl)-1-cyanocyclobutane . This compound can be used in the synthesis of pharmacologically active metabolites of the anti-obesity drug-sibutramine .
Molecular Structure Analysis
The molecular formula of Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is C11H10Cl2O. The average mass is 229.102 Da and the monoisotopic mass is 228.010864 Da .Physical And Chemical Properties Analysis
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- has a molecular weight of 229.1 g/mol. More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Structural Analysis and Spectroscopy
- The crystal structure of a photodimer, which includes the cyclobutane ring and 4-chlorophenyl groups, showcases a head-to-tail reaction indicating the reactive adaptability of cyclobutane derivatives in forming complex molecular structures (Busetti et al., 1980).
- Investigation into the vibrational spectra of cyclobutanecarbonyl chloride and its α-deuterated compounds across various states (vapor, liquid, and crystal) reveals the existence of conformational equilibrium in the liquid state, highlighting the dynamic nature of these molecules (Hanai & Katon, 1981).
Photochemistry and Sensing Applications
- A photoelectrochemical sensor based on a heterojunction involving 4-chlorophenol demonstrates the potential of cyclobutane derivatives in environmental monitoring and the detection of toxic pollutants (Yan et al., 2019).
- The study of strained cyclobutaarenes with long peripheral C-C bonds explores the geometric and electronic peculiarities of cyclobutane rings, offering insights into the design of molecules with unusual properties (Toda et al., 1996).
Cycloaddition Reactions and Synthetic Applications
- Cycloaddition reactions involving cyclobutanecarbonyl derivatives have been studied, providing valuable information for the synthesis of complex organic compounds, demonstrating the versatility of cyclobutane structures in synthetic chemistry (Billingham et al., 1969).
- Research into the synthesis and structure of cyclobutanes containing different aryl groups elucidates the reaction mechanisms and photochemical properties of these compounds, enabling targeted synthesis strategies for materials science and pharmaceutical applications (Jun, 2004).
Safety And Hazards
Cyclobutanecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGBZNKQQMGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517663 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
CAS RN |
89421-95-4 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

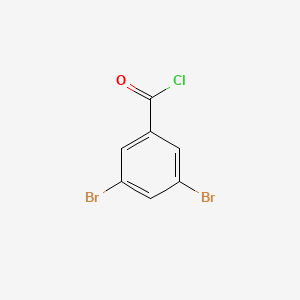
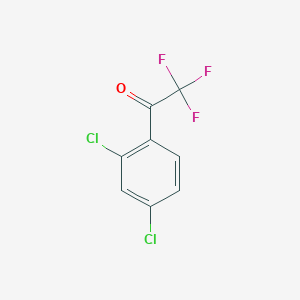
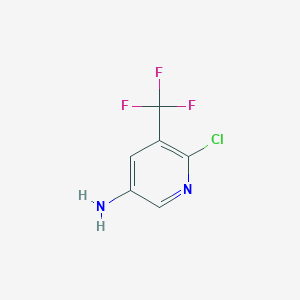
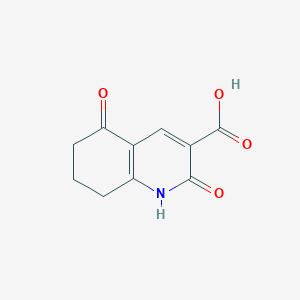
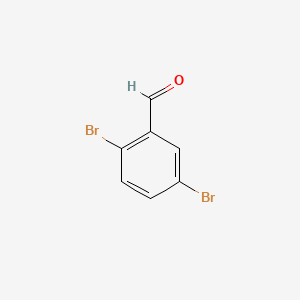
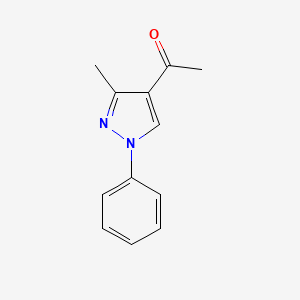
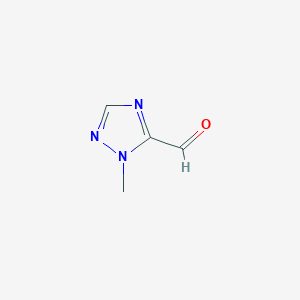
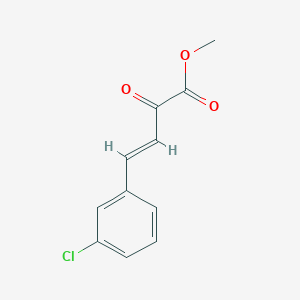
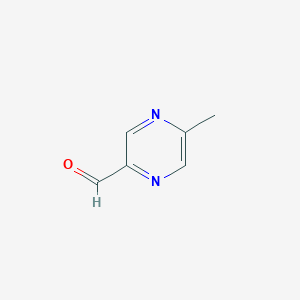
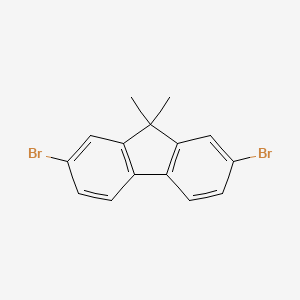
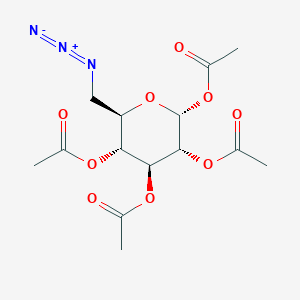
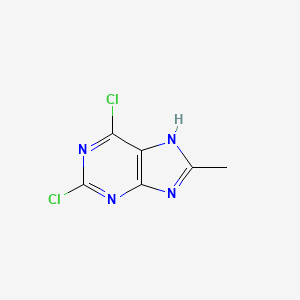
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
